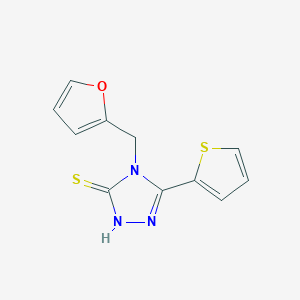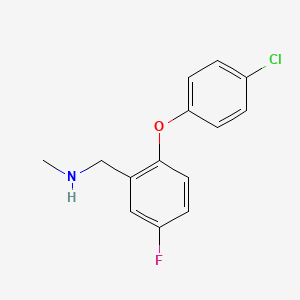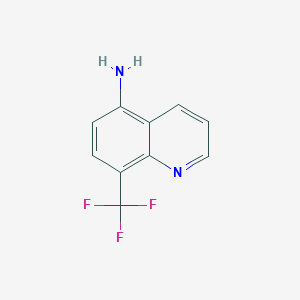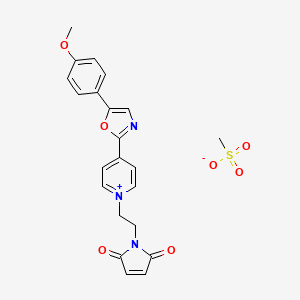
1-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium methanesulfonate is a useful research compound. Its molecular formula is C22H21N3O7S and its molecular weight is 471.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Poly-Diels-Alder Reactions
The poly-Diels-Alder addition between bisoxazole and bismaleinimide derivatives, similar in structural complexity to the queried compound, demonstrates the utility of these reactions in synthesizing polyadducts with specific molecular weights. This process, involving the aromatization of initially formed cycloadducts, highlights the significance of these compounds in polymer science, potentially leading to new materials with tailored properties (Reinecke & Ritter, 1997).
Electrooptic Film Fabrication
Dibranched heterocyclic "push-pull" chromophores, structurally related to the query, underline the importance of molecular architecture in fabricating thin films with specific microstructures and optical/electrooptic responses. These findings could inform research into the development of advanced optical materials and devices, indicating potential applications in electronics and photonics (Facchetti et al., 2006).
Enzymatic Activity Enhancement
Compounds with a pyrazolopyrimidinyl core structure have shown effects on increasing the reactivity of enzymes, such as cellobiase. This suggests potential applications in biotechnology and pharmaceuticals, where modulation of enzyme activity is crucial (Abd & Gawaad, 2008).
Heterocyclic Betaines Synthesis
The synthesis of heterocyclic betaines, similar in complexity to the queried compound, points to applications in organic chemistry research, particularly in studying intramolecular charge transfers and molecular interactions. Such compounds could have implications for the development of novel sensors or materials with unique electronic properties (Funt et al., 2018).
Electropolymerization for Conductive Polymers
Research into the electropolymerization of bis(pyrrol-2-yl) arylenes demonstrates the potential for creating conducting polymers from low oxidation potential monomers. These materials have applications in electronics, offering pathways to develop more efficient and stable conductive polymers (Sotzing et al., 1996).
Propriétés
IUPAC Name |
methanesulfonate;1-[2-[4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N3O4.CH4O3S/c1-27-17-4-2-15(3-5-17)18-14-22-21(28-18)16-8-10-23(11-9-16)12-13-24-19(25)6-7-20(24)26;1-5(2,3)4/h2-11,14H,12-13H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUHMAZNVINQRC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CCN4C(=O)C=CC4=O.CS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium methanesulfonate | |
CAS RN |
155862-97-8 |
Source


|
| Record name | Pyridinium, 1-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155862-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
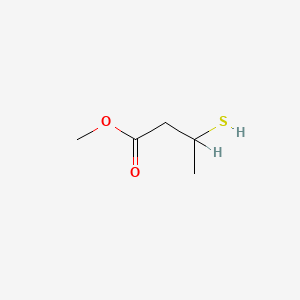
![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)
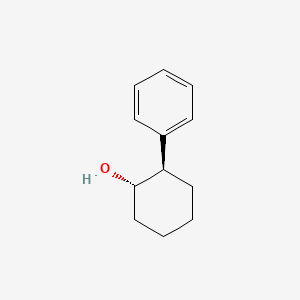
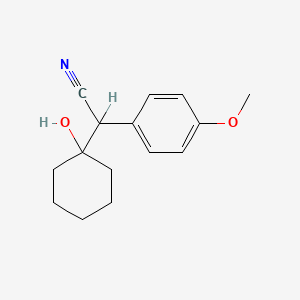

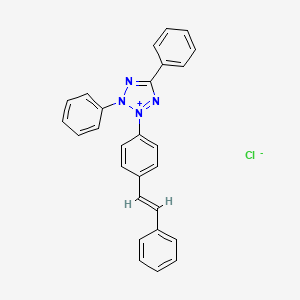
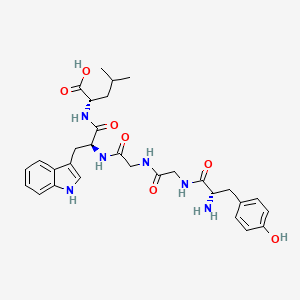
![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)
![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)
